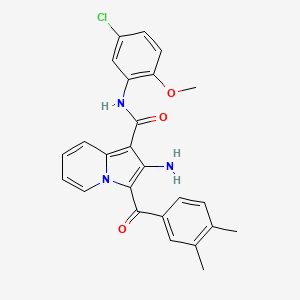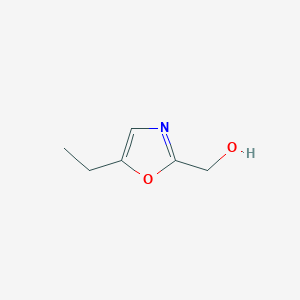![molecular formula C12H8F3NO2 B2617464 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde CAS No. 1646316-13-3](/img/structure/B2617464.png)
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde is a heterocyclic compound that contains an oxazole ring substituted with a trifluoromethylphenyl group and a carbaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethylphenyl group and the carbaldehyde group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-(trifluoromethyl)benzoyl chloride with 2-amino-2-methylpropanal in the presence of a base can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid.
Reduction: 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学研究应用
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features and pharmacological potential.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules .
相似化合物的比较
Similar Compounds
5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde: Similar structure but with a furan ring instead of an oxazole ring.
3-(trifluoromethyl)phenol: Contains the trifluoromethylphenyl group but lacks the oxazole ring and carbaldehyde group.
2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde is unique due to the combination of its trifluoromethylphenyl group and oxazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c1-7-10(6-17)16-11(18-7)8-3-2-4-9(5-8)12(13,14)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDVYZKWCKQSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,4-dichlorophenoxy)-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2617385.png)
![N,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2617386.png)
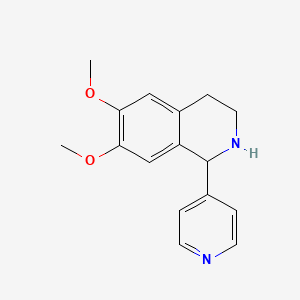
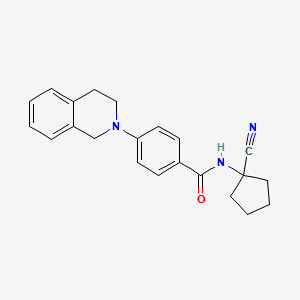

![(E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2617393.png)
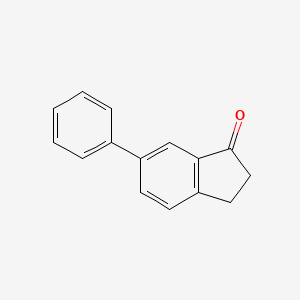
![5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2617398.png)
